Isobutyrate phenylethyl methyl carbinol
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Overview
Description
Isobutyrate phenylethyl methyl carbinol, also known as phenyl ethyl dimethyl carbinyl isobutyrate, is an aryl alkyl alcohol simple acid ester. It is also referred to as 2-methyl-4-phenyl-2-butyl isobutyrate. This compound is known for its floral, fruity, and sweet organoleptic properties, making it a valuable ingredient in the flavors and fragrances industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyrate phenylethyl methyl carbinol can be synthesized through the esterification of isobutyric acid with phenyl ethyl dimethyl carbinol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester product .
Industrial Production Methods: Industrial production of this compound involves the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene. This process can also be carried out using high-pressure hydrocarboxylation (Koch reaction) from propylene .
Chemical Reactions Analysis
Types of Reactions: Isobutyrate phenylethyl methyl carbinol undergoes various chemical reactions, including:
Oxidation: When heated with a chromic acid solution, it is oxidized to acetone.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Acetone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Isobutyrate phenylethyl methyl carbinol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of isobutyrate phenylethyl methyl carbinol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to various physiological responses .
Comparison with Similar Compounds
Methyl isobutyrate: An ester with a similar structure but different functional groups.
Isobutyric acid: The parent acid from which isobutyrate esters are derived.
Phenethyl alcohol: The alcohol counterpart of the ester.
Uniqueness: Isobutyrate phenylethyl methyl carbinol is unique due to its specific combination of functional groups, which impart distinct organoleptic properties. Its floral, fruity, and sweet aroma makes it particularly valuable in the flavors and fragrances industry, setting it apart from other similar compounds .
Properties
CAS No. |
85733-06-8 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-phenylbutan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
WXPXLMVXIAKGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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